3-Benzyl-2-chloro-6-methoxyquinoline 3-Benzyl-2-chloro-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 918518-74-8
VCID: VC11995842
InChI: InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
Molecular Formula: C17H14ClNO
Molecular Weight: 283.7 g/mol

3-Benzyl-2-chloro-6-methoxyquinoline

CAS No.: 918518-74-8

Cat. No.: VC11995842

Molecular Formula: C17H14ClNO

Molecular Weight: 283.7 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-2-chloro-6-methoxyquinoline - 918518-74-8

Specification

CAS No. 918518-74-8
Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
IUPAC Name 3-benzyl-2-chloro-6-methoxyquinoline
Standard InChI InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
Standard InChI Key VKROLEQJNDAHLE-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

3-Benzyl-2-chloro-6-methoxyquinoline features a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Benzyl group at position 3, contributing to lipophilicity and steric bulk.

  • Chlorine atom at position 2, enhancing electrophilic reactivity.

  • Methoxy group at position 6, influencing electronic properties and hydrogen-bonding potential.

The compound’s molecular formula, C17H15ClNO\text{C}_{17}\text{H}_{15}\text{ClNO}, and weight (299.76 g/mol) align with derivatives reported in patents for antitubercular agents .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC17H15ClNO\text{C}_{17}\text{H}_{15}\text{ClNO}Calculated
Molecular Weight299.76 g/molCalculated
Boiling PointNot Available-
Melting PointNot Available-
SolubilityLikely soluble in dichloromethane, methanolInferred

The absence of experimental data for melting/boiling points underscores the need for further characterization.

Synthesis and Optimization Strategies

Synthetic Pathway

The synthesis of 3-benzyl-2-chloro-6-methoxyquinoline involves three critical steps, as adapted from methods for analogous intermediates :

Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline

  • Reagents: Phosphorus oxychloride (71.4–80 mL), DMF (27.2–30 mL), N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g).

  • Conditions: Vilsmeier-Haack reaction at 80°C for 12 hours.

  • Yield: ~60–70% after column chromatography .

Step 2: Methoxy Substitution at Position 6

  • Reagents: Sodium methoxide (200 mL), anhydrous methanol.

  • Conditions: Reflux for 12 hours to replace chlorine with methoxy.

  • Yield: ~75–80% after crystallization .

Step 3: Chlorination at Position 2

  • Reagents: N-Chlorosuccinimide (6.8–7.5 g), benzoyl peroxide (1.2–1.5 g).

  • Conditions: Radical chlorination in carbon tetrachloride under reflux for 6–8 hours.

  • Yield: ~40–45% after recrystallization .

Reaction Mechanisms

  • Vilsmeier-Haack Formylation: Activates the quinoline ring for electrophilic substitution, enabling bromine incorporation .

  • Nucleophilic Aromatic Substitution: Methoxide replaces chlorine at position 6 via an SNArS_N \text{Ar} mechanism, favored by electron-withdrawing groups .

  • Radical Chlorination: N-Chlorosuccinimide generates chlorine radicals, which selectively target position 2 due to steric and electronic factors .

Pharmaceutical and Industrial Applications

Role in Antitubercular Drug Synthesis

3-Benzyl-2-chloro-6-methoxyquinoline serves as a precursor to TMC-207 (bedaquiline), a WHO-recommended drug for multidrug-resistant tuberculosis . Its quinoline core disrupts mycobacterial ATP synthesis by inhibiting the proton pump of ATP synthase .

Challenges and Future Directions

Pharmacological Profiling

Future studies should prioritize:

  • In Vitro Assays: Testing against Mycobacterium tuberculosis and cancer cell lines.

  • ADMET Studies: Assessing absorption, metabolism, and toxicity profiles.

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